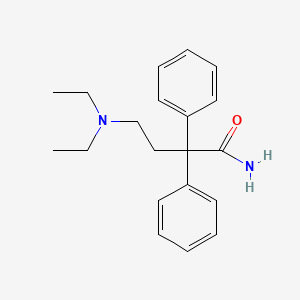

Butyramide, 4-diethylamino-2,2-diphenyl-

Description

Butyramide, 4-diethylamino-2,2-diphenyl-, is a substituted butyramide derivative characterized by a butyramide backbone (C₃H₇CONH₂) modified with a diethylamino group (-N(C₂H₅)₂) and two phenyl groups at the 2-position of the butyramide chain . Such substitutions are known to influence solubility, membrane permeability, and receptor interactions in bioactive molecules . The compound is listed under CAS numbers 102166-91-6 and 15351-05-0, indicating its recognition in chemical databases, though detailed physicochemical or biological data remain sparse .

Properties

IUPAC Name |

4-(diethylamino)-2,2-diphenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-3-22(4-2)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRUQDKKGCYFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144715 | |

| Record name | Butyramide, 4-diethylamino-2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102166-91-6 | |

| Record name | Butyramide, 4-diethylamino-2,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102166916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide, 4-diethylamino-2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Butyramide, 4-diethylamino-2,2-diphenyl- involves several steps, typically starting with the preparation of the butyramide backbone. The diethylamino and diphenyl groups are then introduced through a series of chemical reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Butyramide, 4-diethylamino-2,2-diphenyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

Butyramide, 4-diethylamino-2,2-diphenyl- is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Butyramide, 4-diethylamino-2,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyramide derivatives based on structural features, biological activities, and applications (Table 1).

Table 1: Comparative Analysis of Butyramide Derivatives

Key Comparative Insights

Structural Influence on Bioactivity Butyramide vs. Isobutyramide: The linear structure of butyramide confers higher membrane permeability (3× greater than isobutyramide in erythrocyte studies) and stronger HDAC inhibition, leading to more potent erythroleukemia cell differentiation . These features are analogous to phenylalanine butyramide (PBA), which leverages phenyl groups for stability and controlled butyrate release .

Biological Activity Antiepileptic Derivatives: 4-(2-Acetoxybenzoylamino) butyramide derivatives exhibit strong GABAergic activity, with in vitro antiepileptic effects attributed to the acetoxybenzoyl moiety enhancing receptor binding . Butyrate Releasers: PBA’s odorless, non-mutagenic profile contrasts with butyrate’s volatility, making it a safer alternative for topical applications .

Enzymatic Interactions

- N-(4-Nitrophenyl)-butyramide : Serves as a model substrate for serine hydrolases, with hydrolysis kinetics comparable across structurally distinct enzymes, highlighting conserved catalytic mechanisms .

Physicochemical Properties Butyramide’s solubility in water and ethanol contrasts with derivatives like 4-diethylamino-2,2-diphenylbutyramide, where diphenyl groups may reduce aqueous solubility. This mirrors trends in valeramide isomers, where branching decreases solubility .

Q & A

(Basic) What are the critical steps in synthesizing 4-diethylamino-2,2-diphenylbutyramide, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, including condensation, substitution, and purification. Key steps include:

- Amide bond formation : Reacting a diethylamino-substituted precursor with a diphenylacetyl chloride derivative under anhydrous conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred to enhance reactivity and solubility.

- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product minimization.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Optimization requires iterative testing of solvent polarity, temperature gradients, and catalyst ratios to maximize yield and purity .

(Basic) Which spectroscopic techniques are essential for confirming the structural integrity of 4-diethylamino-2,2-diphenylbutyramide?

- NMR spectroscopy : H and C NMR verify substituent positions and diastereotopic proton environments. For example, aromatic protons in the diphenyl groups appear as distinct multiplet clusters in δ 7.2–7.6 ppm .

- IR spectroscopy : Confirms amide C=O stretch (~1650 cm) and N-H bending (~1550 cm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (CHNO, m/z 296.45) and fragmentation patterns .

(Advanced) How can researchers resolve discrepancies in reported toxicity data (e.g., LDLo = 441 mg/kg in mice)?

- Cross-model validation : Replicate studies in alternative models (e.g., rats or in vitro hepatocyte assays) to assess species-specific responses.

- Purity verification : Use HPLC to rule out impurities (e.g., unreacted precursors or byproducts) that may skew toxicity results .

- Dose-response curves : Establish a full dose-response relationship to identify thresholds and nonlinear effects .

(Advanced) What strategies improve yield in the synthesis of 4-diethylamino-2,2-diphenylbutyramide derivatives?

- Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce energy barriers.

- Microwave-assisted synthesis : Accelerates reaction kinetics and reduces side-product formation.

- In situ monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically .

(Basic) What are common impurities in 4-diethylamino-2,2-diphenylbutyramide, and how are they detected?

- Byproducts : Hydrolysis products (e.g., free amines or carboxylic acids) from incomplete amidation.

- Detection methods :

(Advanced) How does the diethylamino group influence the compound’s biological activity compared to dimethylamino analogs?

- Lipophilicity : Diethylamino increases logP, enhancing membrane permeability compared to dimethylamino derivatives.

- Receptor interactions : Bulkier diethyl groups may sterically hinder binding to certain targets (e.g., enzymes with narrow active sites).

- Comparative assays : Perform competitive binding studies with structurally related compounds to map structure-activity relationships .

(Advanced) What experimental designs are recommended for studying metabolic pathways of 4-diethylamino-2,2-diphenylbutyramide?

- Isotopic labeling : Synthesize C-labeled analogs to track metabolic products via LC-MS.

- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.

- Microsomal incubation : Combine liver microsomes with NADPH to identify phase I metabolites .

(Basic) What are the stability considerations for storing 4-diethylamino-2,2-diphenylbutyramide?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Light sensitivity : Protect from UV exposure using amber glassware.

- Humidity control : Use desiccants to avoid moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.